molecular formula C15H8N4OS2 B15283181 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283181
M. Wt: 324.4 g/mol
InChI Key: GWXZQIQHZMLDOJ-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with benzofuran and thiophene moieties. This scaffold is structurally related to numerous bioactive triazolothiadiazoles, which are known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C15H8N4OS2

Molecular Weight

324.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8N4OS2/c1-2-5-10-9(4-1)8-11(20-10)13-16-17-15-19(13)18-14(22-15)12-6-3-7-21-12/h1-8H

InChI Key

GWXZQIQHZMLDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and avoids the use of harsh reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization would likely be applied to scale up the laboratory synthesis. This would involve optimizing reaction conditions to maximize yield and minimize waste, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran or thiophene rings.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s benzofuran-thiophene substitution distinguishes it from analogues with different aryl, heteroaryl, or bulky groups. Key structural comparisons include:

Compound Substituents (3- and 6-positions) Key Structural Features
Target Compound 1-Benzofuran-2-yl, thiophen-2-yl Aromatic heterocycles; moderate lipophilicity
20a () 3,4-Dimethoxyphenyl, N-methylpyrrole Electron-donating methoxy groups; polar
5a () 2-Methylphenyl, adamantyl Bulky adamantyl group; enhanced rigidity
5d () 2-Fluorophenyl, adamantyl Electron-withdrawing fluorine; increased stability
5a () 4-Iodophenyl, indole Halogen substitution; potential radiosensitization
111 () 5'-Fluoro-2'-methoxybiphenyl, 4-fluorobutylthio Fluorinated; high lipophilicity

Key Insights :

  • Benzofuran/Thiophene vs. Adamantyl : Adamantyl-substituted derivatives (e.g., 5a, ) exhibit higher melting points (174–200°C) due to rigidity, whereas aromatic substituents (e.g., benzofuran) may improve π-stacking in biological targets .
  • Halogenated Analogues : Fluorophenyl or bromophenyl groups (e.g., 5d, ; 5a, ) enhance stability and enzyme-binding affinity via halogen bonds .
  • Indole Derivatives : Compounds like 5a () show potent anticancer activity, suggesting that nitrogen-rich heterocycles (e.g., indole) may synergize with the triazolothiadiazole core .

Key Insights :

  • Microwave synthesis () improves yields (e.g., 85% for 3g) and reduces reaction time compared to conventional methods .
  • The target compound’s synthesis may benefit from microwave optimization, given the moderate yields (52–61%) of similar benzofuran derivatives () .
Pharmacological Activities

Triazolothiadiazoles exhibit diverse bioactivities, influenced by substituents:

Activity Compound Example Substituents Mechanism/Application
Anticancer 5c () p-Tolyl, indole Bcl-2 inhibition; apoptosis
Antimicrobial 3g () 5'-Fluoro-2'-methoxybiphenyl Broad-spectrum antibacterial
Anti-inflammatory Hit compound () 2-Chlorophenyl, methoxyphenoxy p38 MAPK inhibition
Enzyme Inhibition 5e () 3-Fluorophenyl, adamantyl COX-1/2 inhibition

Key Insights :

  • Benzofuran/Thiophene Potential: The target compound’s aromatic substituents may favor interactions with kinase or cytokine targets (e.g., p38 MAPK, ) .
Physicochemical and Spectroscopic Properties

Comparative spectroscopic data highlights substituent effects:

Compound (Evidence) IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound N/A Aromatic protons: 7.2–8.5 Theoretical: 378
20a () 3250 (NH), 1600 (C=N) 3.8 (OCH₃), 7.1–7.8 (Ar-H) 408 [M+]
14 () 3100 (SH) 7.5–8.3 (quinazoline-H) 326 [M+]
5d () 2920 (C-F) 2.3 (CH₃), 7.2–7.6 (Ar-H) 432 [M+]

Key Insights :

  • Benzofuran/Thiophene Signals : Expected aromatic protons in δ 7.2–8.5 range, similar to 20a () .
  • Adamantyl Influence : Aliphatic protons in 5a () appear at δ 1.7–2.1, absent in the target compound .

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